Tin(4+);tetrachloride;hydrate

Description

Contextualizing Tin(IV) Halides within Contemporary Inorganic and Organic Synthesis

Tin(IV) halides, particularly tin(IV) chloride (SnCl₄), are established as versatile and significant reagents in modern chemical synthesis. thieme-connect.de Anhydrous tin(IV) chloride is a powerful Lewis acid, a characteristic that makes it an effective catalyst in a variety of organic transformations. wikipedia.orgwiderangemetals.com It is frequently employed in Friedel-Crafts reactions, such as the acetylation of thiophene (B33073), and also for nitrations. wikipedia.orgwiderangemetals.com Beyond catalysis, tin(IV) chloride serves as a crucial precursor in the synthesis of organotin compounds. thieme-connect.dewikipedia.org Through reactions with Grignard reagents, it can be converted into tetraalkyltin compounds, which are foundational materials in organotin chemistry. wikipedia.orgwiderangemetals.com These organotin compounds, in turn, are precursors to important industrial products like catalysts and polymer stabilizers. wikipedia.org The utility of tin(IV) halides extends to the synthesis of other inorganic compounds; for example, tin(IV) fluoride (B91410) can be prepared from tin(IV) chloride via halogen exchange. thieme-connect.de The hygroscopic nature of tin(IV) chloride leads to the ready formation of hydrates, which possess their own distinct properties and applications. thieme-connect.dewikipedia.org

Classification and Structural Diversity of Hydrated Tin(IV) Chloride Congeners

Tin(IV) chloride is well-known for forming a series of stable hydrates, which have been extensively studied. wikipedia.org These hydrates are not simple adducts but possess well-defined crystal structures. The various known hydrates include the dihydrate (SnCl₄·2H₂O), trihydrate (SnCl₄·3H₂O), tetrahydrate (SnCl₄·4H₂O), the common pentahydrate (SnCl₄·5H₂O), and an octahydrate (SnCl₄·8H₂O). iucr.orgnih.gov

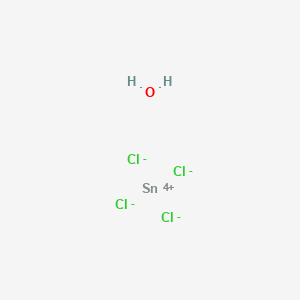

A unifying feature across these hydrates is the core molecular unit: a cis-diaquatetrachlorotin(IV) complex, formulated as cis-[SnCl4(H2O)2]. wikipedia.orgresearchgate.netiucr.orgnih.gov In this octahedral complex, the tin atom is coordinated to four chlorine atoms and two water molecules, with the water molecules situated in adjacent (cis) positions. iucr.orgnih.govresearchgate.net The structural diversity among the different hydrates arises from the arrangement of these cis-[SnCl4(H2O)2] units and the manner in which additional, non-coordinating water molecules (water of crystallization) link them through extensive hydrogen-bonding networks. wikipedia.orgiucr.org

For instance, in the trihydrate, the [SnCl4(H2O)2] units are linked by a single hydrogen-bonded water molecule to form chains. iucr.orgnih.gov The tetrahydrate features a more complex three-dimensional network involving two additional water molecules per tin complex. iucr.orgnih.gov The most common of these, the pentahydrate, historically known as "butter of tin," consists of cis-[SnCl4(H2O)2] molecules linked by the three additional water molecules into double chains through hydrogen bonds. wikipedia.orgresearchgate.net The octahydrate, crystallized at lower temperatures, also features the cis-[SnCl4(H2O)2] octahedral unit but is surrounded by six lattice water molecules, forming an intricate three-dimensional network of O-H···O and O-H···Cl hydrogen bonds. iucr.orgnih.gov

| Hydrate (B1144303) | Formula | Core Structural Unit | Key Structural Features |

|---|---|---|---|

| Dihydrate | SnCl₄·2H₂O | cis-[SnCl₄(H₂O)₂] | Molecular structure with units linked by hydrogen bonds. researchgate.net |

| Trihydrate | SnCl₄·3H₂O | cis-[SnCl₄(H₂O)₂]·H₂O | Chains of tin complexes linked by single hydrogen-bonded water molecules. iucr.orgnih.gov |

| Tetrahydrate | SnCl₄·4H₂O | cis-[SnCl₄(H₂O)₂]·2H₂O | A three-dimensional network formed by hydrogen bonds. iucr.orgnih.gov |

| Pentahydrate | SnCl₄·5H₂O | cis-[SnCl₄(H₂O)₂]·3H₂O | Double chains formed via hydrogen bonding with lattice water molecules. wikipedia.orgresearchgate.net |

| Octahydrate | SnCl₄·8H₂O | cis-[SnCl₄(H₂O)₂]·6H₂O | Complex 3D network of O-H···O and O-H···Cl hydrogen bonds. iucr.orgnih.gov |

Paradigms and Trajectories in Academic Investigations of Tin(4+) Tetrachloride Hydrate

The hydrated forms of tin(IV) chloride, particularly the pentahydrate, are not merely laboratory curiosities but are actively investigated for a range of modern applications. Their utility often stems from their ability to act as a convenient, water-soluble source of tin(IV) ions, making them a practical substitute for the anhydrous form in aqueous systems. widerangemetals.comontosight.ai

A significant area of research is in materials science. Tin(IV) chloride hydrate is used as a precursor for creating tin-based materials. ontosight.ai It is involved in the preparation of Indium Tin Oxide (ITO) thin films, which are critical components in semiconductors and transparent conductive coatings. widerangemetals.comfishersci.com Another application is in the formation of xerogels through a cyanogel process; these materials show potential for use in solid-state gas sensors. fishersci.comthermofisher.com

In the field of catalysis, hydrated tin(IV) chloride continues to be relevant. It is used as a catalyst in the production of polymers like polyvinyl chloride (PVC) and polystyrene. widerangemetals.comontosight.ai Its role as a mordant in the textile industry for dyeing and printing fabrics is a long-standing application that leverages its chemical properties. ontosight.ai Furthermore, it serves as a precursor in the production of tin-based pigments and coatings. ontosight.ai Recent research has also explored the synthesis of novel tin-based organic-inorganic hybrid halides, which exhibit interesting properties like reversible phase transitions and thermochromism, opening new avenues for smart materials. bohrium.com

| Application Area | Specific Use | Reference |

|---|---|---|

| Materials Science | Precursor for Indium Tin Oxide (ITO) thin films. | widerangemetals.comfishersci.com |

| Materials Science | Formation of xerogels for solid-state gas sensors. | fishersci.comthermofisher.com |

| Catalysis | Catalyst for polyvinyl chloride (PVC) and polystyrene production. | widerangemetals.comontosight.ai |

| Industrial Chemistry | Mordant for dyeing and printing textiles. | ontosight.ai |

| Industrial Chemistry | Precursor for tin-based pigments and coatings. | ontosight.ai |

| Advanced Materials | Synthesis of organic-inorganic hybrid halides with thermochromic properties. | bohrium.com |

Properties

IUPAC Name |

tin(4+);tetrachloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHJTSPUUIRIOP-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10026-06-9 | |

| Record name | Tin tetrachloride pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Hydrated Tin Iv Chloride and Derivative Materials

Controlled Crystallization and Solvate Formation of Tin(IV) Tetrachloride Hydrates

Tin(IV) chloride is a strong Lewis acid that readily forms hydrates upon contact with water. The degree of hydration can be controlled through careful manipulation of crystallization conditions, leading to the formation of distinct crystalline structures. These hydrates consist of cis-[SnCl₄(H₂O)₂] molecules, with additional water molecules incorporated into the crystal lattice and linked through hydrogen bonds.

Several distinct hydration states of tin(IV) chloride have been identified and characterized. The most common of these is the pentahydrate, SnCl₄·5H₂O, historically known as "butter of tin". However, other hydrates, including the trihydrate, tetrahydrate, and octahydrate, have also been synthesized and structurally characterized.

The formation of a specific hydrate (B1144303) is dependent on factors such as temperature and the concentration of the aqueous tin(IV) chloride solution. For instance, tin(IV) chloride octahydrate, [SnCl₄(H₂O)₂]·6H₂O, can be crystallized from a concentrated aqueous solution (53.39 wt% SnCl₄) at a low temperature of 263 K (-10.15 °C) over a period of two days. dbc.wroc.pl The crystal structure of the octahydrate features octahedral cis-[SnCl₄(H₂O)₂] units linked together by an intricate three-dimensional network of hydrogen bonds involving the six additional water molecules of crystallization. dbc.wroc.pl

The pentahydrate is a white, crystalline solid that can be prepared by dissolving anhydrous tin(IV) chloride in water, a reaction that is highly exothermic. nih.gov It can also be synthesized by oxidizing a solution of tin(II) chloride. nepjol.info The lower hydrates, such as the trihydrate and tetrahydrate, have also been characterized, though they are less commonly encountered than the pentahydrate. google.com

Table 1: Crystallization Parameters for Defined Tin(IV) Chloride Hydrates

| Hydration State | Formula | Typical Crystallization Conditions | Crystal System |

| Trihydrate | SnCl₄·3H₂O | Specific conditions not detailed in provided sources. | Monoclinic |

| Tetrahydrate | SnCl₄·4H₂O | Specific conditions not detailed in provided sources. | Data not available |

| Pentahydrate | SnCl₄·5H₂O | Dissolving anhydrous SnCl₄ in water; Oxidation of SnCl₂ solution. nih.govnepjol.info | Data not available |

| Octahydrate | SnCl₄·8H₂O | Crystallization from 53.39 wt% aqueous SnCl₄ solution at 263 K. dbc.wroc.pl | Monoclinic |

Solution-Phase Preparative Routes for Advanced Materials Precursors

Hydrated tin(IV) chloride is a versatile precursor for the synthesis of various advanced materials, particularly tin(IV) oxide (SnO₂), due to its solubility and reactivity in aqueous and other polar solvents. Solution-phase methods offer excellent control over the size, morphology, and composition of the resulting materials.

Co-precipitation is a widely used method for synthesizing metal oxide nanoparticles. This technique involves dissolving hydrated tin(IV) chloride in a suitable solvent, followed by the addition of a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to induce the formation of a tin hydroxide or hydrated tin oxide precursor. nih.govresearchgate.net This precursor is then isolated and calcined at elevated temperatures to yield crystalline tin(IV) oxide nanoparticles.

The properties of the resulting SnO₂ nanocrystallites, such as crystal size and band gap energy, are highly dependent on the calcination temperature. nih.gov For example, SnO₂ nanocrystallites synthesized via co-precipitation from a local tin chloride precursor showed an increase in average crystallite size from 1.19 nm to 13.75 nm as the calcination temperature was increased from 300 to 600 °C. nih.gov This change in particle size also affects the material's optical properties. Surfactants like Triton X-100 can be employed during the co-precipitation process to control particle size, resulting in significantly smaller nanoparticles compared to synthesis without surfactants. researchgate.net

The sol-gel process is another powerful solution-based method that utilizes hydrated tin(IV) chloride to produce high-purity and homogeneous tin oxide nanoparticles and thin films at relatively low temperatures. researchgate.netmarquette.edu The process involves the hydrolysis and condensation of the tin precursor in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes further condensation to form a "gel" (a three-dimensional solid network).

For the synthesis of SnO₂ nanoparticles, tin(IV) chloride pentahydrate is typically dissolved in a solvent such as deionized water, ethanol, or ethylene (B1197577) glycol. researchgate.netias.ac.ind-nb.info A precipitating agent, like ammonium hydroxide, is then added dropwise to control the hydrolysis and condensation reactions, leading to the formation of a gel. researchgate.net This gel is subsequently washed, dried, and calcined to obtain the final SnO₂ nanopowder. The choice of solvent can influence the crystallite size of the resulting nanoparticles. ias.ac.in This method is also employed for preparing indium tin oxide (ITO) thin films, where hydrated tin(IV) chloride is used as the tin source alongside an indium precursor. researchgate.net

Table 2: Sol-Gel Synthesis Parameters for Tin Oxide Nanomaterials

| Precursor | Solvent(s) | Precipitating/Gelling Agent | Product |

| SnCl₄·5H₂O | Double distilled water, Ethylene glycol | Aqueous ammonia (B1221849) | SnO₂ nano-powder |

| SnCl₄·5H₂O | Methanol, Ethanol, Water | Not specified | SnO₂ nanoparticles |

| SnCl₄·5H₂O | Ethanol | Not specified | SnO₂ nanoparticles |

| SnCl₄·5H₂O, InCl₃ | 2% Hydrochloric acid | Ammonia | ITO nanoparticles |

| SnCl₄·5H₂O, Indium nitrate (B79036) | Anhydrous ethanol | Mechanical stirring | ITO thin films |

Hydrothermal synthesis is a method that employs high temperatures and pressures in aqueous solutions to crystallize materials. Hydrated tin(IV) chloride is a suitable precursor for this technique. For example, it has been used in the hydrothermal synthesis of stannosilicates, such as Sn-magadiite, where tin atoms are isomorphically substituted into the silicate (B1173343) structure. mrs-k.or.kr This method can lead to materials with high crystallinity. mrs-k.or.kr The hydrothermal approach is also utilized to prepare nanocrystalline mesoporous SnO₂, which exhibits high thermal stability.

Vapor-Phase Deposition Strategies Employing Tin(IV) Chloride Hydrate Precursors

While many chemical vapor deposition (CVD) processes for tin oxide use anhydrous tin(IV) chloride, there are vapor-phase techniques that can effectively utilize hydrated tin(IV) chloride, often by dissolving it in a solvent and generating an aerosol.

Aerosol-assisted chemical vapor deposition (AACVD) is a notable example. In this method, a solution of tin(IV) chloride pentahydrate in a solvent like acetone (B3395972) is aerosolized and transported to a heated substrate. koreascience.kr This technique has been successfully used to synthesize tin oxide nanorods at temperatures around 620 °C, which is significantly lower than temperatures required for other CVD methods that rely on a vapor-solid growth mechanism. koreascience.kr The morphology of the deposited films can be controlled by adjusting parameters such as deposition temperature, precursor concentration, and the choice of solvent. koreascience.kr

Spray pyrolysis is another technique where solutions containing hydrated tin chloride are used. An alcoholic precursor solution containing compounds like stannic chloride (SnCl₄·5H₂O) is sprayed onto a heated substrate, leading to the formation of a tin oxide thin film. tue.nl The properties of the resulting film, such as morphology and conductivity, are influenced by the specific tin precursor used in the solution. semanticscholar.org

Chemical Vapor Deposition (CVD) for Transparent Conductive Oxides

Chemical Vapor Deposition (CVD) is a widely adopted technique for producing high-quality thin films of transparent conductive oxides (TCOs), such as fluorine-doped tin oxide (FTO), on a large scale. yale.edu In this process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film. Tin(IV) chloride, in both its anhydrous (SnCl₄) and hydrated forms (SnCl₄·5H₂O), serves as a common precursor for the deposition of tin oxide (SnO₂) based TCOs. yale.eduresearchgate.net

The fundamental reaction for atmospheric pressure CVD (APCVD) using tin tetrachloride and water vapor is:

SnCl₄ + 2H₂O → SnO₂ + 4HCl yale.edu

This reaction can deposit tin oxide films at substrate temperatures as low as 250 °C. yale.edu However, a key challenge is that the reagents must be mixed immediately above the substrate surface to prevent premature reaction and deposition on the apparatus rather than the intended surface. yale.edu

Hydrated tin(IV) chloride (SnCl₄·5H₂O) is frequently used in related spray pyrolysis techniques, where a solution of the precursor is aerosolized and sprayed onto a heated substrate. researchgate.net The formation of the oxide film occurs through the surface hydrolysis of the metal chloride on the hot substrate. researchgate.net The properties of the resulting TCO films, such as conductivity and transparency, can be tuned by adjusting deposition parameters. For example, doping the tin oxide film with elements like fluorine or antimony is a common strategy to enhance its electrical conductivity for TCO applications. researchgate.net Fluorine is often introduced using precursors like ammonium fluoride (B91410) (NH₄F) alongside the tin chloride hydrate in a solvent such as ethanol. tue.nl

| Precursor | Typical Co-reactant(s) | Deposition Method | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Tin(IV) chloride, anhydrous (SnCl₄) | Water (H₂O), Oxygen (O₂) | APCVD | Established industrial process, can produce uniform coatings. yale.edu | Low deposition rate (with H₂O), reagents must be mixed near substrate. yale.edu |

| Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) | (Self-contained water), Dopants (e.g., HF, NH₄F) | Spray Pyrolysis | Convenient precursor for solution-based methods. researchgate.netwikipedia.org | Film properties are highly dependent on solution concentration and temperature. tue.nl |

| Organotin Compounds (e.g., TMT, DMTC) | Oxygen (O₂) | CVD | Can provide high coating rates. | Higher toxicity, more complex reaction chemistry. yale.edu |

Plasma Enhanced Chemical Vapor Deposition (PECVD) for Stoichiometric Film Fabrication

A thorough review of scientific literature did not yield specific examples or established methodologies for the use of hydrated tin(IV) chloride (Tin(4+);tetrachloride;hydrate) as a direct precursor for the Plasma Enhanced Chemical Vapor Deposition (PECVD) of stoichiometric tin oxide films. Research on PECVD of tin oxide predominantly focuses on the use of anhydrous tin(IV) chloride (SnCl₄) or organometallic precursors. tue.nl The presence of water in hydrated precursors can be challenging to control within a plasma environment and may unpredictably alter the plasma chemistry, potentially affecting film stoichiometry and quality. Therefore, this specific synthetic methodology is not detailed further due to a lack of available research findings.

Strategic Modulation of Water Content in Synthesis and Material Transformation

The water content associated with tin(IV) chloride is a critical parameter that can be strategically modulated to control the synthesis of tin oxide and related materials. The most common hydrate is tin(IV) chloride pentahydrate (SnCl₄·5H₂O), a white crystalline solid formed by the exothermic reaction of anhydrous SnCl₄ with water. yale.edu This hydrated form behaves distinctly from its anhydrous counterpart, particularly in solution-based and thermal transformation processes.

In solution-based synthesis methods like sol-gel or spray pyrolysis, the concentration of SnCl₄·5H₂O in the solvent (which can be water, ethanol, or a mixture) directly influences the properties of the resulting tin oxide films. tue.nl Studies have shown that varying the molar concentration of the hydrated precursor affects the film's thickness, composition, and ultimately its optical and electrical properties. tue.nl For instance, an investigation into undoped SnO₂ films produced by aerosol pyrolysis found that the non-stoichiometric composition (the ratio of SnO to SnO₂) decreased as the concentration of SnCl₄·5H₂O in the starting solution increased, which in turn impacted the material's conductivity. tue.nl

The role of water is central to the hydrolysis and condensation reactions that convert the precursor into the final oxide material. The synthesis of tin(II) oxyhydroxide (Sn₆O₄(OH)₄) can occur when using SnCl₂ in the presence of water, demonstrating how the reaction environment dictates the final product structure. wikipedia.org The transformation of the hydrate into the oxide is also a key process. Heating tin(IV) chloride pentahydrate does not yield the anhydrous form; instead, it decomposes, releasing hydrogen chloride gas and leaving behind tin(IV) oxide. yale.edu This thermal decomposition is a direct material transformation governed by the removal of the water of hydration and coordinated water molecules.

The specific structure of the hydrate itself is a factor. X-ray crystallography has revealed that various hydrates exist, such as SnCl₄·3H₂O and SnCl₄·5H₂O, where the core structure consists of cis-[SnCl₄(H₂O)₂] units linked by a network of hydrogen bonds with additional water molecules. The controlled synthesis and isolation of these different hydrates can be considered a primary step in modulating water content for subsequent material transformations.

| Method/Process | Precursor | Variable Parameter | Observed Effect on Material/Process | Reference |

|---|---|---|---|---|

| Aerosol Pyrolysis | SnCl₄·5H₂O | Molar concentration in solution (0.05 M to 0.30 M) | Film thickness, non-stoichiometry, and electrical conductivity vary with concentration. tue.nl | tue.nl |

| Sol-Gel Synthesis | SnCl₄·5H₂O | Solvent (Methanol, Ethanol, Water) | Affects the crystal size of the resulting SnO₂ nanoparticles (3.9 nm to 5 nm). | |

| Thermal Decomposition | SnCl₄·5H₂O | Heating Temperature | Decomposes to form tin(IV) oxide (SnO₂) and hydrogen chloride (HCl). yale.edu | yale.edu |

| Aqueous Solution Chemistry | Sn(IV) species | pH and coexisting anions | Sn(IV) ions hydrolyze to form hydrated oxides; the specific species is pH-dependent. |

Advanced Spectroscopic and Diffractional Characterization of Tin 4+ Tetrachloride Hydrate Systems

Crystallographic Analysis via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For the tin(IV) tetrachloride hydrate (B1144303) system, this technique has been instrumental in establishing the coordination environment of the tin atom and the role of water molecules in the crystal lattice.

Determination of Molecular Geometry and Coordination Polyhedra (e.g., cis-[SnCl₄(H₂O)₂])

Crystallographic studies of various hydrates of tin(IV) tetrachloride, including the trihydrate, tetrahydrate, pentahydrate, and octahydrate, consistently reveal a common structural motif. researchgate.netresearchgate.netsigmaaldrich.comsemanticscholar.org The central tin(IV) ion is octahedrally coordinated by four chloride ligands and two water molecules, forming the discrete molecular unit [SnCl₄(H₂O)₂]. researchgate.netresearchgate.net

A crucial feature of this coordination polyhedron is the spatial arrangement of the ligands. The two water molecules invariably adopt a cis configuration, leading to a cis-[SnCl₄(H₂O)₂] geometry with C₂ᵥ point group symmetry. researchgate.netsigmaaldrich.comsemanticscholar.orgtaylorandfrancis.comnih.gov This arrangement is the energetically preferred isomer in these hydrated systems. The coordination of water directly to the tin center confirms that these compounds are true aquacomplexes rather than simple hydrates with only lattice water.

| Hydration State | Compound Formula | Sn-Cl Bond Length (Å) | Sn-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| Trihydrate | [SnCl₄(H₂O)₂]·H₂O | 2.338 – 2.401 | 2.138 – 2.169 | taylorandfrancis.comwikipedia.org |

| Tetrahydrate | [SnCl₄(H₂O)₂]·2H₂O | 2.359 – 2.397 | 2.106 – 2.137 | taylorandfrancis.com |

| Pentahydrate | [SnCl₄(H₂O)₂]·3H₂O | ~2.383 | Not Specified | wikipedia.org |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structures of tin(IV) tetrachloride hydrates are consolidated by extensive and intricate networks of hydrogen bonds. researchgate.netsigmaaldrich.comsemanticscholar.orgCurrent time information in Auckland, NZ. These non-covalent interactions involve the coordinated water molecules, the chloride ligands, and the additional lattice water molecules (also known as water of crystallization). The hydrogen bonds are primarily of two types: O—H⋯O interactions between water molecules and O—H⋯Cl interactions between water molecules and chloride ligands. researchgate.nettaylorandfrancis.comnih.govCurrent time information in Auckland, NZ.

Structural Comparisons Across Different Hydration States

Trihydrate, [SnCl₄(H₂O)₂]·H₂O: The single lattice water molecule acts as a bridge, linking the cis-[SnCl₄(H₂O)₂] units into one-dimensional chains. researchgate.nettaylorandfrancis.comnih.govwikipedia.org

Tetrahydrate, [SnCl₄(H₂O)₂]·2H₂O: With two lattice water molecules per formula unit, the structure expands into a more complex three-dimensional network. researchgate.nettaylorandfrancis.comnih.gov

Pentahydrate, [SnCl₄(H₂O)₂]·3H₂O: The three lattice water molecules facilitate the formation of elaborate double chains of the tin complex units. taylorandfrancis.com

Octahydrate, [SnCl₄(H₂O)₂]·6H₂O: The large number of lattice water molecules results in a highly intricate three-dimensional hydrogen-bonding network connecting the central tin complexes. researchgate.netsemanticscholar.orgCurrent time information in Auckland, NZ.

This systematic variation underscores the crucial role of the lattice water in directing the supramolecular assembly of the crystal structures.

Vibrational Spectroscopies for Molecular and Lattice Dynamics

Vibrational spectroscopy provides information on the frequencies of molecular vibrations and is a powerful tool for probing chemical bonding and molecular structure. FT-IR and Raman spectroscopy are complementary techniques that offer a detailed picture of the dynamics within the tin(IV) tetrachloride hydrate systems.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Bonding Probing

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecular functional groups. The spectra of tin(IV) tetrachloride hydrates are characterized by distinct absorption bands corresponding to the vibrations of the water molecules and the Sn-O/Sn-Cl bonds.

O–H Stretching Region (3500–3000 cm⁻¹): This region is dominated by a broad and intense absorption band arising from the symmetric and asymmetric stretching vibrations of the coordinated and lattice water molecules. The significant broadening is a direct consequence of the extensive hydrogen bonding (O—H⋯O and O—H⋯Cl), which creates a continuum of vibrational states.

H–O–H Bending Region (~1600 cm⁻¹): A sharp to moderately broad peak appears in this region, corresponding to the scissoring or bending mode of the water molecules. In related hydrated chlorostannates, this peak has been observed near 1583 cm⁻¹.

Water Libration Region (700–400 cm⁻¹): The restricted rotational motions (rocking, wagging, and twisting) of coordinated water molecules, known as librations, give rise to absorptions in the far-infrared region. A strong band at approximately 560 cm⁻¹ has been identified for these modes in a similar hydrated compound.

Sn-Cl and Sn-O Stretching Region (< 450 cm⁻¹): The vibrations of the tin-ligand bonds occur at lower frequencies. For anhydrous, tetrahedral SnCl₄, the asymmetric Sn-Cl stretch (ν₃, F₂) is IR-active and appears at 403 cm⁻¹. In the lower symmetry cis-[SnCl₄(H₂O)₂] complex, multiple Sn-Cl and Sn-O stretching modes are expected to be IR-active and fall within this far-infrared region.

Raman Spectroscopy for Vibrational Modes and Symmetry Determination

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to symmetric vibrations and vibrations of heavier atoms, making it an excellent tool for studying the Sn-Cl and Sn-O framework of these hydrates. Studies have been conducted on the Raman spectra of the tetrahydrate (cis-[SnCl₄(H₂O)₂]·2H₂O) and pentahydrate (cis-[SnCl₄(H₂O)₂]·3H₂O). researchgate.net

The vibrational modes are analyzed based on the C₂ᵥ symmetry of the cis-[SnCl₄(H₂O)₂] unit.

Sn–Cl and Sn–O Vibrational Region (450–100 cm⁻¹): This is the most informative region in the Raman spectrum for the inorganic framework. Anhydrous SnCl₄ exhibits a very strong, polarized Raman band at 366 cm⁻¹ corresponding to the symmetric Sn-Cl stretch (ν₁, A₁). Upon hydration and coordination, the symmetry is lowered from Tₑ to C₂ᵥ, and several Raman-active Sn-Cl and Sn-O stretching and deformation modes are predicted. The Sn-Cl stretching modes are expected to be prominent in the 400-300 cm⁻¹ range, while Sn-O stretches typically appear at slightly higher frequencies. Deformation modes (Cl-Sn-Cl, O-Sn-O, Cl-Sn-O) occur at lower frequencies (< 200 cm⁻¹).

Internal Water Modes: The O-H stretching and H-O-H bending modes of the water molecules are also Raman-active, but their signals are generally weaker than in the corresponding IR spectra.

The combination of FT-IR and Raman data provides a complete vibrational profile, allowing for a detailed assignment of observed frequencies to specific molecular motions, which corroborates the structural information obtained from X-ray diffraction.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| O–H Stretch (H₂O) | 3500 – 3000 | IR (strong, broad), Raman (weak) |

| H–O–H Bend (H₂O) | ~1600 | IR (strong), Raman (weak) |

| Librations (H₂O) | 700 – 400 | IR (strong) |

| Sn–O Stretch | < 600 | IR, Raman |

| Sn–Cl Stretch | 450 – 300 | IR, Raman (strong) |

| Deformation Modes (skeletal) | < 200 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structural Information

Solution-State ¹H and ¹¹⁹Sn NMR for Speciation and Reactivity

In solution, ¹H and ¹¹⁹Sn NMR spectroscopy are instrumental in identifying the various species that exist in equilibrium and monitoring their transformations. The hydrolysis of tin(IV) chloride is a prominent reaction where water molecules coordinate to the tin center. In aqueous solutions, tin(IV) can exist as complex ions, and acid is often added to prevent complete hydrolysis. libretexts.org The hydrates of tin(IV) chloride consist of cis-[SnCl₄(H₂O)₂] molecules. wikipedia.org

¹¹⁹Sn NMR is particularly effective for studying the Lewis acidic nature of SnCl₄ and its interactions with various bases. For instance, variable-temperature ¹¹⁹Sn NMR studies of SnCl₄ with diethyl ether in dichloromethane have shown the formation of both a 1:1 complex (Et₂O–SnCl₄) and a 2:1 complex ((Et₂O)₂·SnCl₄). These species are distinguishable by their unique ¹¹⁹Sn chemical shifts, with the 2:1 complex appearing at approximately -600 ppm and the 1:1 complex at -579 ppm at low temperatures. The significant upfield shift from neat SnCl₄ (around -163 ppm) upon coordination indicates an increase in the coordination number of the tin atom from four to five and six, respectively.

The reactivity and speciation are highly dependent on the solvent and the concentration of coordinating species. Studies on the complexation of organotin dichlorides with chloride ions have utilized ¹¹⁹Sn NMR to determine binding constants, demonstrating the technique's utility in quantifying equilibria in solution. dtic.mil The chemical shifts observed are a weighted average of the different tin species in rapid exchange, providing insights into the dynamic processes occurring. dtic.mil

Table 1: Representative Solution-State ¹¹⁹Sn NMR Chemical Shifts for Tin(IV) Chloride Species

| Compound/Species | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) | Comments |

|---|---|---|---|

| SnCl₄ (neat) | - | ~ -163 | Four-coordinate Sn(IV) |

| Et₂O–SnCl₄ (1:1 complex) | CH₂Cl₂ | -579 | Five-coordinate Sn(IV) |

| (Et₂O)₂·SnCl₄ (2:1 complex) | CH₂Cl₂ | -600 | Six-coordinate Sn(IV) |

Data sourced from variable-temperature NMR studies.

Solid-State Magic Angle Spinning (MAS) NMR for Local Environments

Solid-state NMR (ssNMR), particularly using Magic Angle Spinning (MAS), provides structural information on materials in their native, solid form. For tin-based materials, ¹¹⁹Sn MAS NMR is a direct probe of the local environment around the tin nucleus, capable of distinguishing between different coordination geometries and identifying distinct crystallographic sites. acs.org

The large chemical shift anisotropy (CSA) of tin makes its NMR signals very sensitive to the local electronic and structural environment. acs.org This sensitivity is advantageous for characterizing materials derived from tin(IV) tetrachloride hydrate, such as tin oxides or zeolites where tin has been incorporated. For example, in studies of Sn-Beta zeolites, ¹¹⁹Sn MAS NMR can unambiguously differentiate between tin atoms incorporated into the zeolite framework and extra-framework tin oxide species. acs.org Hydrated framework Sn sites with an octahedral coordination environment typically show resonances between -685 to -700 ppm. acs.org Upon dehydration, these sites become tetrahedral, and the resonance shifts significantly to -425 to -445 ppm. acs.org In contrast, extra-framework SnO₂ species exhibit a characteristic octahedral resonance at around -604 ppm, which does not change upon dehydration. acs.org This ability to distinguish between local environments is crucial for understanding the structure-property relationships in catalysts and other materials.

The resolution and sensitivity of ¹¹⁹Sn ssNMR can be significantly enhanced by techniques like Dynamic Nuclear Polarization (DNP), which can reduce acquisition times by orders of magnitude, making the analysis of samples with low tin concentrations or natural abundance feasible. acs.org

Table 2: Typical Solid-State ¹¹⁹Sn MAS NMR Chemical Shifts for Different Tin Environments

| Tin Site | Coordination | ¹¹⁹Sn Chemical Shift (δ, ppm) | Example Material |

|---|---|---|---|

| Framework Sn (hydrated) | Octahedral | -685 to -700 | Sn-Beta Zeolite |

| Framework Sn (dehydrated) | Tetrahedral | -425 to -445 | Sn-Beta Zeolite |

| Extraframework SnO₂ | Octahedral | ~ -604 | Sn-Beta Zeolite |

Data illustrates the ability of ¹¹⁹Sn MAS NMR to distinguish local coordination environments. acs.org

X-ray Based Spectroscopic Techniques

X-ray spectroscopic methods are essential for probing the elemental composition, oxidation states, and local atomic structure of tin(IV) tetrachloride hydrate and its derivatives.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. In the context of tin compounds, XPS is frequently employed to ascertain the oxidation state of tin. The Sn 3d core level spectrum, with its well-separated Sn 3d₅/₂ and Sn 3d₃/₂ spin-orbit components, is typically analyzed. thermofisher.com

For materials derived from tin(IV) tetrachloride hydrate, such as tin oxides, XPS confirms the presence of tin in the +4 oxidation state. The binding energy of the Sn 3d₅/₂ peak for Sn(IV) in SnO₂ is typically observed around 486-487 eV. researchgate.net However, distinguishing between SnO (Sn²⁺) and SnO₂ (Sn⁴⁺) can be challenging as their Sn 3d binding energies are very similar. thermofisher.com In such cases, analysis of the O 1s peak or the XPS valence band spectrum is necessary for an unambiguous assignment. thermofisher.com XPS analysis of tin-niobium oxide composites prepared from tin oxide precursors also shows the characteristic Sn 3d peaks, confirming the Sn(IV) state. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Coordination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure around a specific element. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the number, type, and distance of neighboring atoms.

In situ EXAFS studies on aqueous tin chloride solutions have been conducted to determine the speciation of tin at various temperatures and chloride concentrations. For oxidized brines containing tin(IV), EXAFS data revealed that the dominant species from 25°C to 250°C is the octahedral SnCl₆²⁻ complex. researchgate.net This technique is powerful for characterizing the coordination environment in both crystalline and amorphous systems, as well as in solution, providing precise bond distances and coordination numbers that are crucial for understanding reaction mechanisms and material structures. researchgate.net

Electron Microscopy for Morphological and Nanostructural Investigation (relevant for derived materials)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, size, and structure of materials at the micro- and nanoscale. Tin(IV) tetrachloride hydrate is a common precursor for the synthesis of various nanostructured materials, particularly tin(IV) oxide (SnO₂). iosrjournals.orgsumdu.edu.ua

The synthesis of SnO₂ nanoparticles via methods like co-precipitation or sol-gel frequently uses SnCl₄·5H₂O. iosrjournals.orgsumdu.edu.ua SEM and TEM analyses of the resulting materials reveal their morphology, such as the formation of spherical nanoparticles, and provide information on their size distribution. For example, SnO₂ nanoparticles synthesized by a homogeneous precipitation method from a SnCl₄ solution were found to be in the range of 3 to 4 nm in diameter. researchgate.net The morphology and particle size can be controlled by adjusting synthesis parameters like the choice of precipitating agent or the use of capping agents, and these characteristics are directly observed using electron microscopy. The nanostructural details obtained from these investigations are critical for correlating the material's structure with its performance in applications like gas sensing, catalysis, and energy storage. researchgate.net

Coordination Chemistry and Complex Formation of Tin Iv in Hydrated Environments

Ligand Adduct Formation with Donor Molecules (e.g., chalcogenoethers, organophosphines)

As a potent Lewis acid, tin(IV) chloride reacts with a variety of Lewis bases (donor molecules) to form stable six-coordinate adducts of the general formula SnCl₄L₂. wikipedia.org In these reactions, the donor molecules displace the coordinated water molecules from the cis-[SnCl₄(H₂O)₂] core.

Organophosphines are among the Lewis bases that form adducts with tin(IV) chloride. wikipedia.org While simple adduct formation is common, reactions with phosphines can sometimes be complex. For instance, the reaction of tin(IV) iodide (a related halide) with primary, secondary, or tertiary phosphines does not yield simple adducts but results in salts of various halotin anions due to reduction at the tin center and halogen transfer. rsc.org

More straightforward adduct formation has been demonstrated with chalcogenoether ligands. Molecular Sn(IV) complexes have been successfully synthesized in good yield by reacting SnCl₄ with the appropriate chalcogenoether ligand in an anhydrous solvent like hexane. These reactions produce stable, six-coordinate octahedral complexes. rsc.orgresearchgate.net

| Ligand Type | Example Ligand | Resulting Adduct | Reference |

|---|---|---|---|

| Bidentate Thioether | nBuS(CH₂)₃SnBu | [SnCl₄{nBuS(CH₂)₃SnBu}] | rsc.org |

| Monodentate Thioether | nBu₂S | [SnCl₄(nBu₂S)₂] | rsc.org |

| Monodentate Selenoether | nBu₂Se | [SnCl₄(nBu₂Se)₂] | rsc.org |

Stereochemical Aspects of Octahedral Tin(IV) Complexes (e.g., cis-/trans- isomerism)

In its hydrated forms, tin(IV) chloride consistently forms a six-coordinate octahedral complex where two water molecules act as ligands. X-ray crystallographic studies of various hydrates, including the trihydrate, tetrahydrate, pentahydrate, and octahydrate, reveal that the fundamental building block is the cis-[SnCl₄(H₂O)₂] moiety. iucr.orgnih.govresearchgate.net In this arrangement, the two water ligands occupy adjacent positions in the octahedron.

This preference for the cis configuration is a significant stereochemical feature. The general class of octahedral complexes with the formula MA₄B₂ (where M is a central atom, and A and B are ligands) can exist as two geometric isomers: cis and trans.

cis-isomer: The two B ligands are in adjacent positions (at a 90° angle to each other).

trans-isomer: The two B ligands are in opposite positions (at a 180° angle to each other).

For hydrated tin(IV) chloride, the cis isomer is observed in the solid state. The bond distances within this moiety are well-characterized. wikipedia.orgiucr.org

| Complex Moiety | Hydrate (B1144303) Form | Observed Isomer | Sn-O Bond Distances (Å) | Sn-Cl Bond Distances (Å) | Reference |

|---|---|---|---|---|---|

| [SnCl₄(H₂O)₂] | Trihydrate | cis | 2.138(3) - 2.169(3) | 2.338(1) - 2.401(1) | iucr.org |

| [SnCl₄(H₂O)₂] | Pentahydrate | cis | Not specified | 2.383 (average) | wikipedia.org |

| [SnCl₄(H₂O)₂] | Octahydrate | cis | Not specified | Not specified | nih.gov |

Supramolecular Assembly via Hydrogen Bonding in Hydrate Structures

A defining characteristic of crystalline tin(IV) chloride hydrates is the extensive network of hydrogen bonds that creates a complex supramolecular architecture. These interactions involve both the coordinated water molecules of the cis-[SnCl₄(H₂O)₂] unit and the non-coordinating "lattice" water molecules. nih.gov

The hydrogen bond donors are the hydrogen atoms of the water molecules, while the acceptors are the oxygen atoms of other water molecules and the chlorine atoms of the tin complex. This results in both O—H⋯O and O—H⋯Cl interactions. iucr.orgnih.gov

The specific nature of this assembly varies depending on the degree of hydration:

Trihydrate ([SnCl₄(H₂O)₂]·H₂O): The cis-[SnCl₄(H₂O)₂] units are linked into chains by single, hydrogen-bonded lattice water molecules. iucr.orgresearchgate.net

Tetrahydrate ([SnCl₄(H₂O)₂]·2H₂O): A more complex three-dimensional network of O—H⋯O bonds is formed. iucr.orgresearchgate.net

Pentahydrate ([SnCl₄(H₂O)₂]·3H₂O): The cis-[SnCl₄(H₂O)₂] moieties are linked into chains by the three lattice water molecules, which in turn form double chains through further hydrogen bonding. iucr.org

Octahydrate ([SnCl₄(H₂O)₂]·6H₂O): An intricate three-dimensional network is formed between the complex molecules and the lattice water molecules. nih.govnih.gov Every water molecule in the first coordination sphere connects to two water molecules in the second shell via hydrogen bonds. nih.gov

These hydrogen-bonding networks are crucial for the stability of the crystal lattice of the various hydrates.

Anionic Chlorostannate Complex Formation in Aqueous Media

In the presence of a high concentration of chloride ions, such as in hydrochloric acid, the coordination sphere of the tin(IV) ion changes. The water ligands are replaced by chloride ions, leading to the formation of the highly stable hexachlorostannate(IV) anion, [SnCl₆]²⁻. sciencemadness.orglibretexts.org

The formation of this anionic complex can be represented by the following equilibrium: SnCl₄ + 2 Cl⁻ ⇌ [SnCl₆]²⁻

This reaction is characteristic of the Lewis acidity of SnCl₄. The resulting aqueous solution is known as hexachlorostannic acid (H₂SnCl₆). sciencemadness.org The [SnCl₆]²⁻ anion has a regular octahedral geometry.

The formation of this complex is readily demonstrated by the addition of ammonium (B1175870) chloride to a solution of tin(IV) chloride. This results in the precipitation of ammonium hexachlorostannate, (NH₄)₂[SnCl₆], a salt colloquially known as 'pink salt'. wikipedia.orgsciencemadness.orgwikipedia.org

Mechanistic Insights and Catalytic Function of Hydrated Tin Iv Chloride Systems

Hydrolysis-Induced Acidity Generation and Its Catalytic Role

The catalytic prowess of hydrated tin(IV) chloride in aqueous or protic environments is intrinsically linked to its hydrolysis. The central tin atom acts as a potent Lewis acid, initiating a series of reactions with water that generate catalytically active species.

Anhydrous tin(IV) chloride is a strong Lewis acid that reacts readily with water. sciencemadness.org The initial step involves the coordination of water molecules, which are Lewis bases, to the electron-deficient tin(IV) center. In its hydrated form, such as the common pentahydrate, the tin center already exists as a coordination complex, specifically cis-[SnCl₄(H₂O)₂]. wikipedia.org

SnCl₄ + 2H₂O → SnO₂ + 4HCl sciencemadness.orgthestudentroom.co.uk

However, in solution, the process is more complex, involving a series of equilibria that produce various aquated and hydroxylated tin species. researchgate.net Studies using ¹¹⁹Sn NMR spectroscopy have identified a range of aquahalostannate(IV) complexes in aqueous solutions, depending on the tin concentration and acidity. These species include:

[SnCl(H₂O)₅]³⁺

[cis/trans]-[SnCl₂(H₂O)₄]²⁺

[fac/mer]-[SnCl₃(H₂O)₃]⁺

[cis/trans]-[SnCl₄(H₂O)₂]

[SnCl₅(H₂O)]⁻

[SnCl₆]²⁻

The extent of hydrolysis and the specific species present are highly dependent on conditions such as temperature and concentration. For instance, at temperatures above 60°C, the hydrolysis of SnCl₄ has been observed to produce Brønsted acidic protons (H⁺) and Sn⁴⁺ ions in a ratio of approximately 3.5:1. researchgate.net This generation of a strong Brønsted acid (HCl) is a key feature of its catalytic function in aqueous media. libretexts.org

The hydrolysis of tin(IV) chloride creates a solution that possesses both Lewis and Brønsted acidity, which can act synergistically to catalyze chemical reactions. scielo.org.za

Lewis Acidity : The various solvated tin species, such as [SnCl₄(H₂O)₂], remain potent Lewis acids. libretexts.org The tin(IV) center can coordinate to basic substrates (e.g., carbonyls, ethers, or alkenes), thereby activating them towards nucleophilic attack or other transformations. nih.gov

Brønsted Acidity : The hydrolysis process releases a significant amount of H⁺ ions (in the form of HCl), making the solution strongly acidic. researchgate.net This Brønsted acidity is crucial for reactions that proceed via protonation, such as dehydration and certain isomerization reactions. rsc.org

The coordination of water to the Sn(IV) Lewis acid significantly enhances the proton-donating ability of water. rsc.org This cooperative effect means that hydrated tin(IV) chloride does not merely act as a precursor to HCl; it functions as a bifunctional catalyst system where both the Lewis acidic metal center and the generated Brønsted acid can participate in and facilitate different steps of a reaction mechanism. This synergy is particularly effective in biomass conversion, where both isomerization (Lewis acid-catalyzed) and dehydration (Brønsted acid-catalyzed) steps are required. researchgate.net

Catalytic Pathways in Organic Transformations

The dual acidic nature of hydrated tin(IV) chloride makes it a valuable catalyst for a range of important organic reactions.

Tin(IV) chloride is a widely used Lewis acid catalyst in Friedel-Crafts reactions. wikipedia.org In these reactions, the Lewis acidic tin center activates an alkyl or acyl halide to generate a potent electrophile, which then attacks the aromatic ring. nih.govwikipedia.org

The general mechanism for a Friedel-Crafts acylation is as follows:

Activation of the Electrophile : The tin(IV) chloride coordinates to the halogen of the acyl chloride, forming a complex. This polarization, or in some cases, full cleavage, generates a highly electrophilic acylium ion (RCO⁺). byjus.comRCOCl + SnCl₄ → RCO⁺[SnCl₅]⁻

Electrophilic Attack : The acylium ion is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation : A weak base, such as [SnCl₅]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. byjus.com

Similarly, in Friedel-Crafts alkylation, SnCl₄ assists in the formation of a carbocation from an alkyl halide, which then alkylates the aromatic ring. youtube.com Its effectiveness as a catalyst has been demonstrated in various synthetic applications, including the total synthesis of complex natural products. nih.gov

Lewis acids like tin(IV) chloride are effective catalysts for cycloaddition reactions, particularly the Diels-Alder reaction, by activating the dienophile. biosynth.com The catalytic action involves the coordination of the Sn(IV) center to a Lewis basic site on the dienophile, typically a carbonyl oxygen.

This coordination has several important consequences:

It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

It increases the difference in energy between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction rate.

It can lock the dienophile into a specific conformation, enhancing the diastereoselectivity of the reaction.

Tin(IV) chloride has been shown to catalyze formal [4+2] cycloadditions and is particularly useful in Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. sigmaaldrich.com For example, it catalyzes the inverse electron demand Hetero-Diels-Alder reaction of 2-oxo-3-alkenoates with alkenes. researchgate.net Studies have shown that these reactions can proceed through either a concerted exo-selective pathway or a stepwise ionic mechanism, depending on the specific substrates. researchgate.netresearchgate.net

Hydrated tin(IV) chloride has emerged as a highly effective homogeneous catalyst for the conversion of biomass-derived sugars into valuable platform chemicals. rsc.org This process leverages the synergistic Lewis and Brønsted acidity generated in aqueous solution. researchgate.net

A key example is the conversion of glucose or xylose into furanics:

Isomerization (Lewis Acid Catalyzed) : The process begins with the isomerization of an aldose sugar (e.g., glucose, xylose) to its corresponding ketose (e.g., fructose (B13574), xylulose). This step is catalyzed by the Lewis acidic tin species, which is believed to proceed via an intramolecular hydride shift. researchgate.netnih.gov

Dehydration (Brønsted Acid Catalyzed) : The ketose intermediate then undergoes a series of dehydration reactions to form the final furanic product. This step requires a Brønsted acid catalyst to protonate hydroxyl groups, facilitating their elimination as water molecules. rsc.org The Brønsted acid (HCl) needed for this step is conveniently generated in situ from the hydrolysis of the SnCl₄. researchgate.net

This dual catalytic pathway allows for the efficient conversion of glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF) and xylose to furfural (B47365) in a one-pot reaction. researchgate.net

Table 1: SnCl₄-Catalyzed Conversion of Sugars to Furanics in Water Reaction conditions: 140 °C, 2 hours.

| Substrate | Conversion (%) | Product | Selectivity (%) |

| Xylose | 55 | Furfural | 58 |

| Glucose | 33 | 5-HMF | 27 |

Data sourced from reference researchgate.net.

This integrated catalytic system, where the catalyst precursor generates both types of active sites required for sequential reaction steps, highlights the efficiency and utility of hydrated tin(IV) chloride in modern biorefinery processes.

Role as a Lewis Acid Catalyst in C-C Bond Formation

Hydrated tin(IV) chloride, particularly the pentahydrate (SnCl₄·5H₂O), serves as a potent Lewis acid catalyst in a variety of organic reactions that facilitate the formation of carbon-carbon (C-C) bonds. wikipedia.orgnih.gov Its efficacy stems from the electron-deficient nature of the tin(IV) center, which can accept electron pairs from carbonyl groups and other Lewis basic substrates, thereby activating them towards nucleophilic attack. This catalytic activity is central to several key synthetic transformations, including Friedel-Crafts reactions and aldol-type additions.

In the realm of Friedel-Crafts reactions , tin(IV) chloride is a recognized catalyst for both alkylation and acylation of aromatic compounds. wikipedia.orgnih.gov The general mechanism for Friedel-Crafts acylation, for instance, involves the coordination of the Lewis acid (SnCl₄) to the acyl halide, which generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new C-C bond. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. While many studies focus on the anhydrous form, the hydrated complex can also facilitate these reactions, with the water molecules potentially influencing the catalyst's solubility and reactivity profile.

Hydrated tin(IV) chloride has also demonstrated its utility in promoting aldol-type reactions , which are fundamental C-C bond-forming processes in organic synthesis. For example, SnCl₄·5H₂O has been effectively used to catalyze the synthesis of β-amino carbonyl compounds through a direct Mannich-type reaction, a variant of the aldol (B89426) reaction. This one-pot, three-component reaction involves an aromatic ketone, an aromatic aldehyde, and an aromatic amine, and proceeds efficiently at room temperature. The Lewis acidity of the tin center is crucial for the activation of the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enol or enamine intermediate derived from the ketone and amine, respectively.

The presence of water of hydration in the catalyst can play a multifaceted role. In some instances, water can assist in the reaction, as observed in the SnCl₄-promoted cleavage of acetal/ketal groups, where a small amount of water has a notable promoting effect. nih.gov Conversely, in other contexts, the presence of water might modulate the Lewis acidity of the tin center. A proposed mechanism for the hydration of alkynes catalyzed by SnCl₄·5H₂O suggests that the proton in the coordinated water molecule is activated. researchgate.net This activated proton then protonates the alkyne's carbon-carbon triple bond, initiating the hydration process. researchgate.net This suggests that the hydrated species can act as a source of both a Lewis acid and a Brønsted acid precursor.

The following table summarizes selected C-C bond formation reactions catalyzed by hydrated tin(IV) chloride systems:

| Reaction Type | Substrates | Product | Catalyst System | Ref. |

| Friedel-Crafts Acylation | Aromatic compound, Acyl halide | Aryl ketone | SnCl₄ | wikipedia.org |

| Mannich-type Reaction | Aromatic ketone, Aromatic aldehyde, Aromatic amine | β-amino carbonyl compound | SnCl₄·5H₂O |

Reaction Mechanisms in Materials Synthesis Applications

Growth Mechanisms of Metal Oxide Nanostructures (e.g., SnO₂, ITO)

Hydrated tin(IV) chloride is a widely utilized precursor for the synthesis of metal oxide nanostructures, most notably tin(IV) oxide (SnO₂) and indium tin oxide (ITO), through various solution-based methods such as hydrothermal and co-precipitation techniques. researchgate.netresearchgate.net The fundamental chemical transformation underpinning the formation of these materials is the hydrolysis and subsequent condensation of the tin(IV) species in solution.

The growth mechanism of SnO₂ nanoparticles from an aqueous solution of SnCl₄·5H₂O has been elucidated through in-situ studies. nih.gov Upon dissolution, the tin(IV) chloride precursor forms aquachlorotin(IV) complexes, [SnClₓ(H₂O)₆₋ₓ]⁽⁴⁻ˣ⁾⁺, and hexaaquatin(IV) complexes, [Sn(H₂O)₆₋y(OH)y]⁽⁴⁻y⁾⁺. nih.gov The formation of SnO₂ nanoparticles proceeds via the hydrolysis of these hexaaquatin(IV) species. nih.gov The process is initiated by the removal of protons from the coordinated water molecules, leading to the formation of tin-hydroxide species. These intermediates then undergo condensation reactions, forming Sn-O-Sn bridges and eliminating water molecules. This polycondensation process results in the nucleation and subsequent growth of SnO₂ nanoparticles. The reaction temperature and precursor concentration are critical parameters that influence the size and morphology of the resulting nanoparticles. nih.gov

In the synthesis of Indium Tin Oxide (ITO) nanoparticles, SnCl₄·5H₂O serves as the source of the tin dopant. The co-precipitation method typically involves dissolving indium chloride (InCl₃·4H₂O) and tin(IV) chloride pentahydrate in a suitable solvent, followed by the addition of a precipitating agent such as ammonia (B1221849) or ethylenediamine. researchgate.net The mechanism involves the simultaneous hydrolysis and co-precipitation of indium and tin hydroxides. The subsequent calcination of the mixed hydroxide (B78521) precipitate leads to the formation of the crystalline ITO structure, where tin atoms substitute indium atoms in the indium oxide lattice. The key steps in the formation of SnO₂ and ITO nanostructures are outlined below:

| Step | Description | Chemical Species Involved |

| 1. Dissolution & Hydration | The precursor, SnCl₄·5H₂O, dissolves in an aqueous medium to form various aquated tin(IV) complexes. | [SnClₓ(H₂O)₆₋ₓ]⁽⁴⁻ˣ⁾⁺, [Sn(H₂O)₆₋y(OH)y]⁽⁴⁻y⁾⁺ |

| 2. Hydrolysis | Coordinated water molecules deprotonate to form tin-hydroxide species. | Sn-OH |

| 3. Condensation | Tin-hydroxide intermediates react to form Sn-O-Sn bridges, releasing water molecules. | Sn-O-Sn |

| 4. Nucleation & Growth | The polycondensation process leads to the formation of SnO₂ nuclei, which then grow into nanoparticles. | (SnO₂)n |

| 5. Doping (for ITO) | Co-precipitation of indium and tin hydroxides, followed by calcination, results in the incorporation of tin into the indium oxide lattice. | In₂₋ₓSnₓO₃ |

Incorporation of Tin(IV) into Zeolite Frameworks (e.g., Sn-β)

The incorporation of tin(IV) into the framework of zeolites, such as in the synthesis of Sn-β, imparts unique Lewis acidic properties to these materials, making them highly effective catalysts for a range of chemical transformations. Hydrated tin(IV) chloride is a common precursor for the synthesis of Sn-β zeolites, which can be achieved through either direct hydrothermal synthesis or post-synthetic modification of a parent zeolite.

In the direct hydrothermal synthesis of Sn-β, SnCl₄·5H₂O is added to the synthesis gel containing a silica (B1680970) source and a structure-directing agent. The mechanism of tin incorporation is a complex process that is influenced by the hydrolysis of both the tin and silicon sources. For successful incorporation, the rate of hydrolysis of the tin precursor must be compatible with that of the silica source to allow for the formation of Si-O-Sn linkages within the nascent zeolite framework. Once the SnCl₄·5H₂O is hydrolyzed in the synthesis gel, it can interact with monomeric silicic acid (Si(OH)₄) to form various silicate-stannate species. These species are then integrated into the growing zeolite structure during the crystallization process.

Post-synthetic modification offers an alternative route for the incorporation of tin into a pre-existing zeolite framework, typically a dealuminated β-zeolite. In this method, the dealuminated zeolite, which contains vacant tetrahedral sites (T-sites) and associated silanol (B1196071) nests, is treated with a solution of SnCl₄·5H₂O. The mechanism involves the reaction of the tin precursor with the silanol groups (Si-OH) present at the defect sites within the zeolite framework. This leads to the grafting of tin species onto the silica support. Subsequent thermal treatment can then promote the incorporation of the tin atoms into the tetrahedral framework of the zeolite, forming the desired Sn-β material with Lewis acidic sites. The size of the tin precursor is a critical factor in the success of solid-state incorporation methods.

The following table provides a simplified overview of the key stages in the incorporation of tin into zeolite frameworks using hydrated tin(IV) chloride:

| Synthesis Method | Key Mechanistic Steps |

| Direct Hydrothermal Synthesis | 1. Hydrolysis of SnCl₄·5H₂O and silica source in the synthesis gel. 2. Formation of silicate-stannate intermediates. 3. Co-crystallization of silicon and tin species into the zeolite framework. |

| Post-Synthetic Modification | 1. Dealumination of a parent zeolite to create defect sites (silanol nests). 2. Reaction of SnCl₄·5H₂O with silanol groups on the zeolite surface. 3. Thermal treatment to promote the incorporation of tin into the zeolite framework. |

Applications of Hydrated Tin Iv Chloride As a Precursor in Advanced Materials Science

Synthesis of Tin Dioxide (SnO₂) Nanomaterials

Hydrated tin(IV) chloride is a common precursor for the synthesis of tin dioxide (SnO₂) nanomaterials due to its cost-effectiveness and the relative ease with which it can be converted to the oxide form through various chemical methods. These methods include co-precipitation, hydrothermal synthesis, sol-gel processes, and solution combustion synthesis. The resulting SnO₂ nanomaterials exhibit a range of morphologies and sizes, which in turn dictate their properties and applications.

Tin dioxide quantum dots (QDs) and nanoparticles are of particular interest due to their high surface-area-to-volume ratio, which is advantageous for applications in catalysis and chemical sensing.

Quantum Dots: SnO₂ quantum dots, with sizes typically less than 10 nanometers, exhibit quantum confinement effects that influence their electronic and optical properties. These properties are highly tunable by controlling the particle size. Hydrated tin(IV) chloride is a key precursor in several synthesis routes for SnO₂ QDs. For instance, a solution combustion method utilizing tin chloride pentahydrate and urea (B33335) has been employed to produce SnO₂ QDs with a crystallite size of less than 4 nm. Another approach involves a chemical reduction method with tin(IV) chloride pentahydrate and hydrazine (B178648) hydrate (B1144303), yielding QDs in the 2-3 nm range. These tiny nanoparticles have shown significant potential as photocatalysts for the degradation of organic pollutants in water.

Nanoparticles for Catalysis and Sensing: SnO₂ nanoparticles, synthesized from hydrated tin(IV) chloride via methods like co-precipitation and hydrothermal synthesis, are extensively studied for their catalytic and gas-sensing capabilities. In catalysis, they are used to facilitate various chemical reactions, including oxidation and reduction processes. Their high surface area provides numerous active sites for catalysis.

For sensing applications, the high sensitivity of SnO₂ nanoparticles to various gases is a key attribute. These nanoparticles are used in the fabrication of gas sensors for detecting gases like carbon monoxide, methane, and ammonia (B1221849). The sensing mechanism relies on the change in electrical resistance of the SnO₂ material upon adsorption of gas molecules on its surface. The use of hydrated tin(IV) chloride as a precursor allows for the synthesis of nanoparticles with controlled size and morphology, which are critical parameters for optimizing sensor performance, including sensitivity and selectivity. For example, a novel chloride solution combustion synthesis (CSCS) has been used to prepare SnO₂ nanoparticles from SnCl₄, yielding particle sizes as small as 3.9 nm with a high surface area of 220 m²/g, demonstrating enhanced sensitivity to carbon monoxide.

Table 1: Synthesis Methods for SnO₂ Nanoparticles using Hydrated Tin(IV) Chloride

| Synthesis Method | Precursors | Resulting Nanomaterial | Key Features & Applications |

|---|---|---|---|

| Co-precipitation | Hydrated stannic chloride (SnCl₄·5H₂O), Sodium carbonate | SnO₂ nanoparticles | Simple, room temperature synthesis. Used with surfactants to control particle size. Applications in photocatalysis. |

| Hydrothermal | Tin chloride precursor | SnO₂ nanoparticles | Produces crystalline nanoparticles. Properties are dependent on temperature. Used as an electron transport layer in perovskite solar cells. |

| Solution Combustion | Tin chloride pentahydrate (SnCl₄·5H₂O), Urea | SnO₂ quantum dots (< 4 nm) | Single-step, simple method. Produces small nanoparticles with high surface area. Used in selective gas sensing. |

| Chemical Reduction | Tin(IV) chloride pentahydrate (SnCl₄·5H₂O), Hydrazine hydrate | SnO₂ quantum dots (2-3 nm) | Yields very small quantum dots. Applied in photocatalytic degradation of water pollutants. |

Hydrated tin(IV) chloride is also a crucial precursor in the deposition of SnO₂ thin films. These films are integral components in a variety of electronic and optoelectronic devices, most notably gas sensors. Methods such as spray pyrolysis, chemical vapor deposition (CVD), and sol-gel spin coating are commonly used to fabricate SnO₂ thin films from solutions containing hydrated tin(IV) chloride.

The performance of SnO₂ thin film gas sensors is highly dependent on the film's microstructure, including its crystallinity, grain size, and porosity. By carefully controlling the deposition parameters, such as precursor concentration, substrate temperature, and post-deposition annealing, the properties of the SnO₂ thin films can be tailored to enhance their sensitivity and selectivity to specific gases. For instance, SnO₂ thin films deposited via spray pyrolysis using a precursor solution of hydrated stannous chloride have demonstrated sensitivity to butane (B89635) gas. Furthermore, composite thin films, such as TiO₂-SnO₂, have been developed using tin(IV) chloride pentahydrate to create sensors with excellent room-temperature gas-sensing properties under light activation.

Production of Transparent Conductive Oxides (TCOs)

Transparent Conductive Oxides (TCOs) are a class of materials that exhibit both high electrical conductivity and high optical transparency in the visible region of the electromagnetic spectrum. Hydrated tin(IV) chloride serves as a vital tin source in the production of two of the most commercially important TCOs: Indium Tin Oxide (ITO) and Antimony-Doped Tin Oxide (ATO).

Indium Tin Oxide (ITO) is a solid solution of indium(III) oxide (In₂O₃) and tin(IV) oxide (SnO₂), typically with a weight ratio of 90% In₂O₃ to 10% SnO₂. ITO is widely used as a transparent electrode in a multitude of devices, including liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), solar cells, and touch screens.

Hydrated tin(IV) chloride is frequently used as the tin precursor in various methods for fabricating ITO thin films and nanoparticles. These methods include sol-gel synthesis, co-precipitation, and hydrothermal methods. In a typical sol-gel process, hydrated tin(IV) chloride is mixed with an indium precursor, such as indium chloride or indium nitrate (B79036), in a suitable solvent. The resulting sol is then deposited onto a substrate, followed by a heat treatment to form the crystalline ITO film. The co-precipitation method involves the simultaneous precipitation of indium and tin hydroxides from a solution containing their respective chloride salts, which are then calcined to form ITO nanoparticles. taylorandfrancis.com These nanoparticles can be used to create slurries for coating applications.

Table 2: Fabrication of ITO using Tin(IV) Chloride Hydrate

| Fabrication Method | Indium Precursor | Tin Precursor | Key Process Steps | Resulting ITO Properties |

|---|---|---|---|---|

| Co-precipitation | Indium chloride (InCl₃·4H₂O) | Tin chloride (SnCl₄·5H₂O) | Dissolving in de-ionized water, precipitation with ethylenediamine, drying, and calcination at 600°C. taylorandfrancis.com | Nanoparticles with sizes ranging from 35 nm to 120 nm. taylorandfrancis.com |

| Hydrothermal | Indium chloride (InCl₃·4H₂O) | Tin chloride (SnCl₄·5H₂O) | pH control with ammonia, addition of hexamethylenetetramine, heating in a sealed vessel, filtration, and annealing. taylorandfrancis.com | Increased crystallinity and particle size compared to co-precipitation. taylorandfrancis.com |

| Solution Combustion | Indium nitrate trihydrate | Tin chloride (SnCl₂) | Dissolving precursors in 2-methoxyethanol (B45455) with acetylacetone (B45752) as fuel. | Highly crystalline thin films with low electrical resistivity (4.2 × 10⁻⁴ Ω cm). |

Antimony-doped tin oxide (ATO) is another important TCO that is valued for its electrical conductivity, optical transparency, and thermal stability. It is often used in applications such as antistatic coatings, heat-reflecting windows, and as a transparent electrode material where a more cost-effective alternative to ITO is desired.

The synthesis of ATO often involves the use of hydrated tin(IV) chloride as the tin source and an antimony compound, such as antimony trichloride (B1173362) or antimony pentachloride, as the dopant precursor. Various synthesis routes, including chemical precipitation and sol-gel methods, are employed to produce ATO nanoparticles and thin films. In a chemical precipitation method, a solution of tin and antimony chlorides is treated with a precipitating agent, such as ammonium (B1175870) hydroxide (B78521), to form a co-precipitate of their hydroxides. Subsequent calcination of this precipitate yields ATO nanoparticles. The doping concentration of antimony is a critical parameter that influences the electrical and optical properties of the resulting ATO material.

Formation of Hybrid Organic-Inorganic Materials

The use of hydrated tin(IV) chloride extends beyond the synthesis of purely inorganic materials to the formation of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components at the molecular or nanoscale, leading to novel functionalities. Tin(IV) chloride, as a Lewis acid and a precursor to organotin compounds, plays a significant role in this field.

Hybrid materials can be broadly categorized into two classes. In the first class, organic molecules are physically entrapped within an inorganic matrix. In the second, the organic and inorganic components are linked by strong covalent or iono-covalent bonds. The sol-gel process is a particularly effective method for creating both classes of hybrid materials.

Anhydrous tin(IV) chloride is a major precursor in organotin chemistry, reacting with Grignard reagents to form tetraalkyltin compounds. These organotin compounds can then be used as precursors for hybrid materials. While direct reactions with hydrated tin(IV) chloride are also possible, the reactivity of the tin center allows for the formation of bonds with organic ligands. For example, tin(IV) chloride can react with organic ligands to form complexes that can be used as building blocks for larger hybrid structures.

Recent research has also focused on the development of tin-based metal-organic frameworks (MOFs) and hybrid perovskites, where tin(IV) centers are coordinated to organic linkers to create porous, crystalline structures with applications in gas storage, catalysis, and optoelectronics. While many syntheses of tin-based hybrid materials start from tin alkoxides or other organotin precursors, these are often derived from tin(IV) chloride. The direct use of hydrated tin(IV) chloride in the synthesis of hybrid materials often involves its conversion to a more reactive intermediate in situ. For instance, the formation of tin-oxo clusters functionalized with organic ligands can start from tin(IV) chloride, leading to well-defined molecular building blocks for hybrid materials. These clusters can then be assembled into larger networks, creating materials with tailored properties.

Precursor for Metal Stannate Compounds (e.g., BaSnO₃)

Hydrated tin(IV) chloride is a widely utilized tin source for the synthesis of perovskite-type metal stannates, such as barium stannate (BaSnO₃), which is of significant interest for applications in transparent conducting oxides, gas sensors, and as a dielectric material in capacitors. scirp.org The synthesis of BaSnO₃ from hydrated tin(IV) chloride can be achieved through various methods, including wet chemical routes, hydrothermal synthesis, and sol-gel processes.

BaCl₂ + SnCl₄·5H₂O + 6NaOH → BaSnO₃ + 6NaCl + 10H₂O nitrkl.ac.in

The properties of the resulting BaSnO₃ powder, such as particle size, morphology, and purity, are highly dependent on the synthesis parameters. These parameters include the concentration of reactants, the pH of the solution, the aging time, and the calcination temperature. researchgate.net

Hydrothermal synthesis offers another effective route, where a mixture of a tin precursor, such as a tin oxide hydrate sol derived from SnCl₄, and a barium source like barium hydroxide (Ba(OH)₂), are heated in an aqueous solution under high pressure. uni-saarland.de This method allows for the formation of crystalline BaSnO₃ at relatively lower temperatures compared to solid-state reactions. The pH of the initial tin oxide hydrate sol has been shown to be a critical factor, influencing the particle size and degree of agglomeration of the final BaSnO₃ product. bsz-bw.de

The sol-gel method provides a means to achieve highly homogeneous and nanocrystalline BaSnO₃ powders. In this approach, hydrated tin(IV) chloride is often hydrolyzed to form a tin oxide hydrate gel, which then reacts with a barium precursor. researchgate.net The subsequent drying and calcination of the gel lead to the formation of the BaSnO₃ phase. The choice of solvent and calcination temperature significantly impacts the crystallite size and surface area of the resulting material. researchgate.net

| Synthesis Method | Barium Precursor | Tin Precursor | Key Synthesis Parameters | Resulting BaSnO₃ Properties | Reference |

|---|---|---|---|---|---|

| Wet Chemical Route | BaCl₂ | SnCl₄·5H₂O | - Reactant concentrations

| - Single cubic perovskite phase

| scirp.org |

| Hydrothermal Synthesis | Ba(OH)₂ | SnO₂·xH₂O sol (from SnCl₄) | - pH of SnO₂·xH₂O sol (optimal at 8.3-9.8)

| - Single-phase BaSnO₃ at ≥ 330°C

| uni-saarland.de |

| Sol-Gel Process | Barium Acetate | Stannic Chloride | - Formation of a precursor xerogel

| - Nanoparticles with a mean size of about 200 nm

| researchgate.net |

Development of Tin-Containing Framework Materials and Coordination Polymers

Hydrated tin(IV) chloride is also a valuable precursor for the synthesis of tin-containing framework materials, including metal-organic frameworks (MOFs) and coordination polymers. wikipedia.org These materials are constructed from metal nodes (in this case, tin(IV) ions) connected by organic ligands, forming porous and crystalline structures with potential applications in catalysis, gas storage, and separation.

The synthesis of tin-based framework materials often involves the reaction of a tin(IV) salt with a multitopic organic linker under solvothermal or hydrothermal conditions. The choice of organic ligand, solvent, and reaction temperature plays a crucial role in determining the dimensionality and topology of the resulting framework. A significant challenge in using SnCl₄ as a precursor is its tendency to undergo rapid and uncontrolled hydrolysis, which can lead to the formation of amorphous tin oxide instead of the desired crystalline framework. mdpi.com Careful control of the reaction conditions, such as the use of non-aqueous solvents or the slow addition of reagents, is often necessary to promote the formation of the coordination polymer.